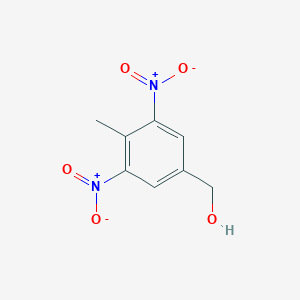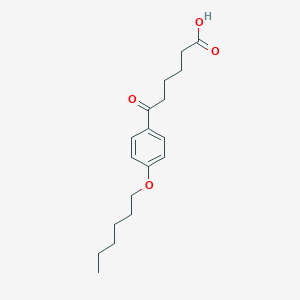
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid
描述
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is an organic compound that features a hexyloxyphenyl group attached to a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hexyloxybenzaldehyde and hexanoic acid.
Condensation Reaction: The aldehyde group of 4-hexyloxybenzaldehyde undergoes a condensation reaction with the carboxylic acid group of hexanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation or microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(Hexyloxy)benzaldehyde: Shares the hexyloxyphenyl group but lacks the hexanoic acid backbone.
6-Oxohexanoic acid: Contains the hexanoic acid backbone but lacks the hexyloxyphenyl group.
4-(Hexyloxy)phenylacetic acid: Similar structure but with an acetic acid backbone instead of hexanoic acid.
Uniqueness
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is unique due to the combination of the hexyloxyphenyl group and the hexanoic acid backbone, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in its similar compounds.
属性
IUPAC Name |
6-(4-hexoxyphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAOKMHCOWRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571106 | |
| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178686-87-8 | |
| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
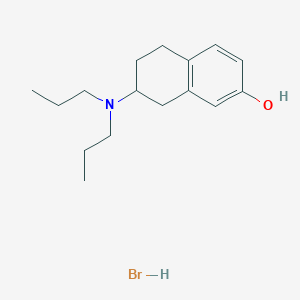
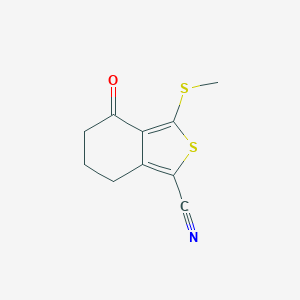
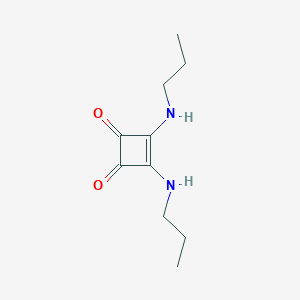
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
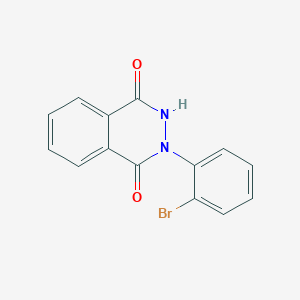

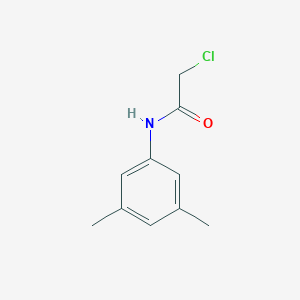
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
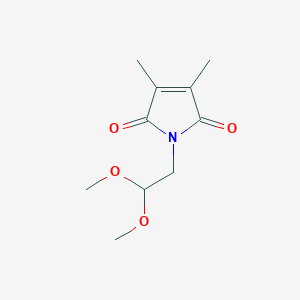
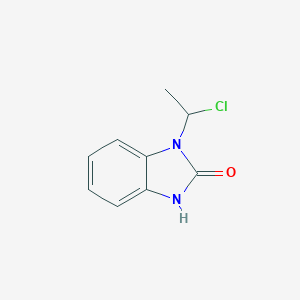
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)
